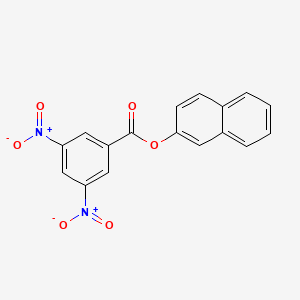![molecular formula C25H29NO B15014383 2,6-di-tert-butyl-4-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B15014383.png)
2,6-di-tert-butyl-4-[(E)-(naphthalen-2-ylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL is an organic compound known for its unique structure and properties It is a derivative of phenol, featuring bulky tert-butyl groups and a naphthyl-imino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and naphthaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2,6-di-tert-butylphenol and naphthaldehyde in the presence of an acid catalyst. This reaction forms the imine linkage, resulting in the formation of the target compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an additive in polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups and the naphthyl-imino moiety contribute to its binding affinity and specificity. The compound can inhibit oxidative stress by scavenging free radicals and preventing lipid peroxidation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
2,4-Di-tert-butylphenol: Used as a precursor for various antioxidants and UV absorbers.
Uniqueness
2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL is unique due to its imine linkage and naphthyl group, which provide distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C25H29NO |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C25H29NO/c1-24(2,3)21-13-17(14-22(23(21)27)25(4,5)6)16-26-20-12-11-18-9-7-8-10-19(18)15-20/h7-16,27H,1-6H3 |
InChI Key |
STGXTXDMFKBZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine](/img/structure/B15014303.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B15014315.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B15014358.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15014367.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B15014371.png)
![3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014373.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014376.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15014385.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15014390.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014392.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014394.png)
![4-amino-N'-[(3-phenylpropanoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15014401.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B15014402.png)
